

Application Note: Quantification of Satranidazole using UV Spectrophotometry

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Compound of Interest

Compound Name: **Satranidazole**

Cat. No.: **B1681479**

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Introduction

Satranidazole is a nitroimidazole derivative effective against amoebiasis, giardiasis, and anaerobic infections. Accurate and precise quantification of **Satranidazole** in bulk drug and pharmaceutical dosage forms is crucial for quality control and ensuring therapeutic efficacy. This application note details validated UV spectrophotometric methods for the quantification of **Satranidazole**, offering simple, rapid, and cost-effective alternatives to chromatographic techniques.

Quantitative Data Summary

Several UV spectrophotometric methods have been developed for the quantification of **Satranidazole**, utilizing different solvents and analytical wavelengths. The key quantitative parameters of these methods are summarized in the tables below for easy comparison.

Table 1: Spectrophotometric Method Parameters for **Satranidazole** Quantification

Method Reference	Solvent/Medium	Wavelength (λ_{max})	Linearity Range ($\mu\text{g/mL}$)	Correlation Coefficient (r^2)
Method A[1]	-	320 nm	5 - 35	-
Method B[2][3]	Methanol	318 nm	2 - 30	0.999
Method C[4][5]	McIlvaine Buffer (pH 6.6)	319 nm	1 - 40	≥ 0.9996
Method D (Visible)[6]	Methanol (after derivatization)	430 nm	10 - 50	0.9994

Table 2: Validation Summary for a UV Spectrophotometric Method in Methanol (Method B)

Validation Parameter	Result
Accuracy (% Recovery)	98.14% to 100.68%[4][5]
Precision (% RSD)	< 2%[3]
Limit of Detection (LOD)	1.98 $\mu\text{g/mL}$ [6]
Limit of Quantification (LOQ)	5.91 $\mu\text{g/mL}$ [6]

Experimental Protocols

Method B: UV Spectrophotometry in Methanol

This protocol describes a simple and validated UV spectrophotometric method for the quantification of **Satranidazole** using methanol as the solvent.[2][3]

1. Materials and Reagents

- **Satranidazole** reference standard
- Methanol (AR grade)
- Calibrated UV-Visible Spectrophotometer

- Calibrated analytical balance

- Volumetric flasks and pipettes

2. Preparation of Standard Stock Solution

- Accurately weigh 10 mg of **Satranidazole** reference standard.
- Transfer the weighed standard to a 100 mL volumetric flask.
- Dissolve and dilute to volume with methanol to obtain a standard stock solution of 100 $\mu\text{g/mL}$.

3. Preparation of Working Standard Solutions and Calibration Curve

- From the standard stock solution, pipette appropriate aliquots into a series of 10 mL volumetric flasks.
- Dilute to the mark with methanol to obtain final concentrations in the range of 2-30 $\mu\text{g/mL}$.[\[2\]](#)
[\[3\]](#)
- Scan each solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λ_{max}), which should be approximately 318 nm.[\[2\]](#)[\[3\]](#)
- Measure the absorbance of each working standard solution at 318 nm against a methanol blank.
- Plot a calibration curve of absorbance versus concentration.

4. Preparation of Sample Solution (from Tablet Formulation)

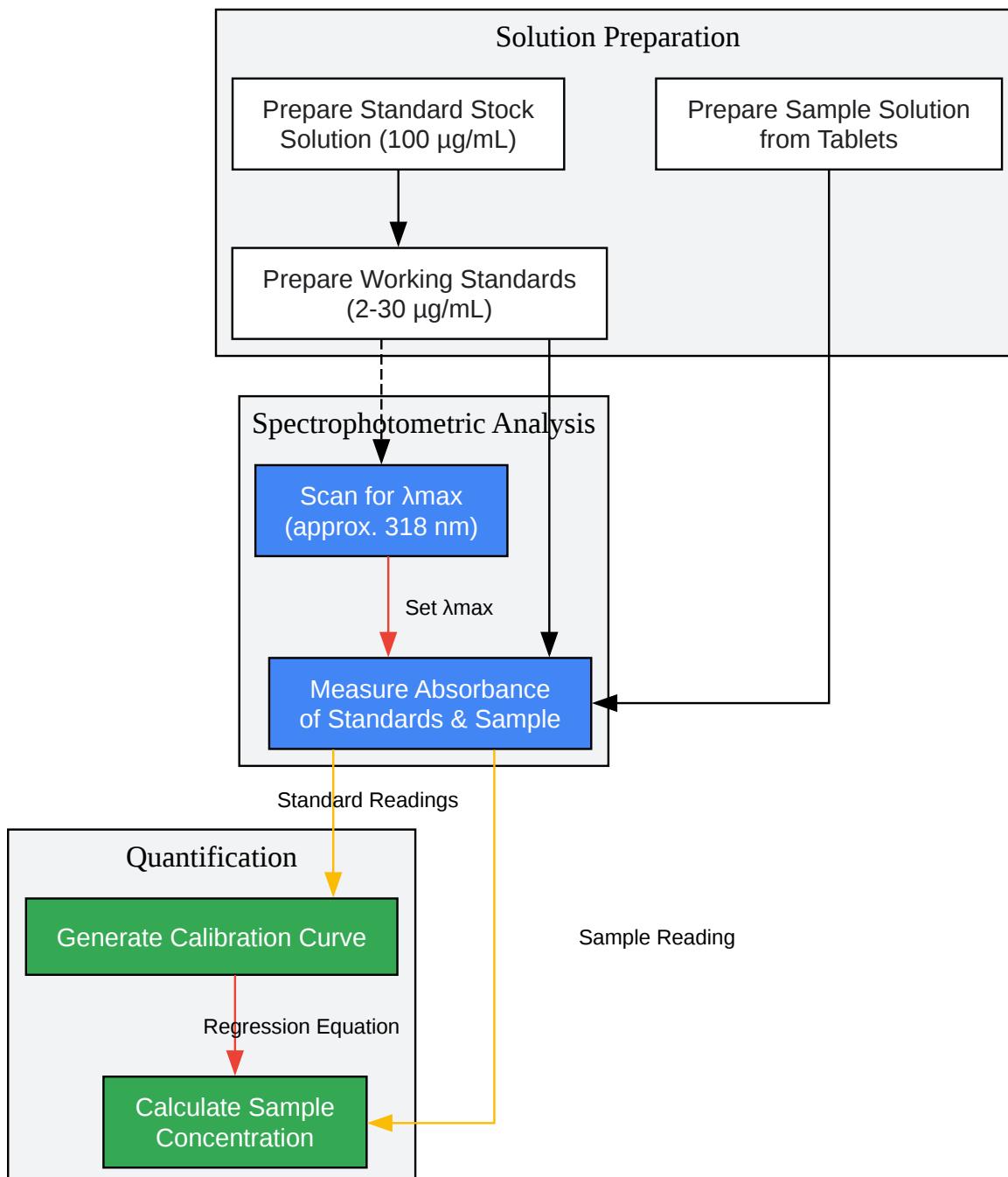
- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a quantity of the powder equivalent to 10 mg of **Satranidazole**.
- Transfer the powder to a 100 mL volumetric flask.

- Add about 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the drug.
- Dilute to volume with methanol and mix well.
- Filter the solution through a suitable filter paper.
- Further dilute the filtrate with methanol to obtain a final concentration within the linearity range (e.g., 10 µg/mL).

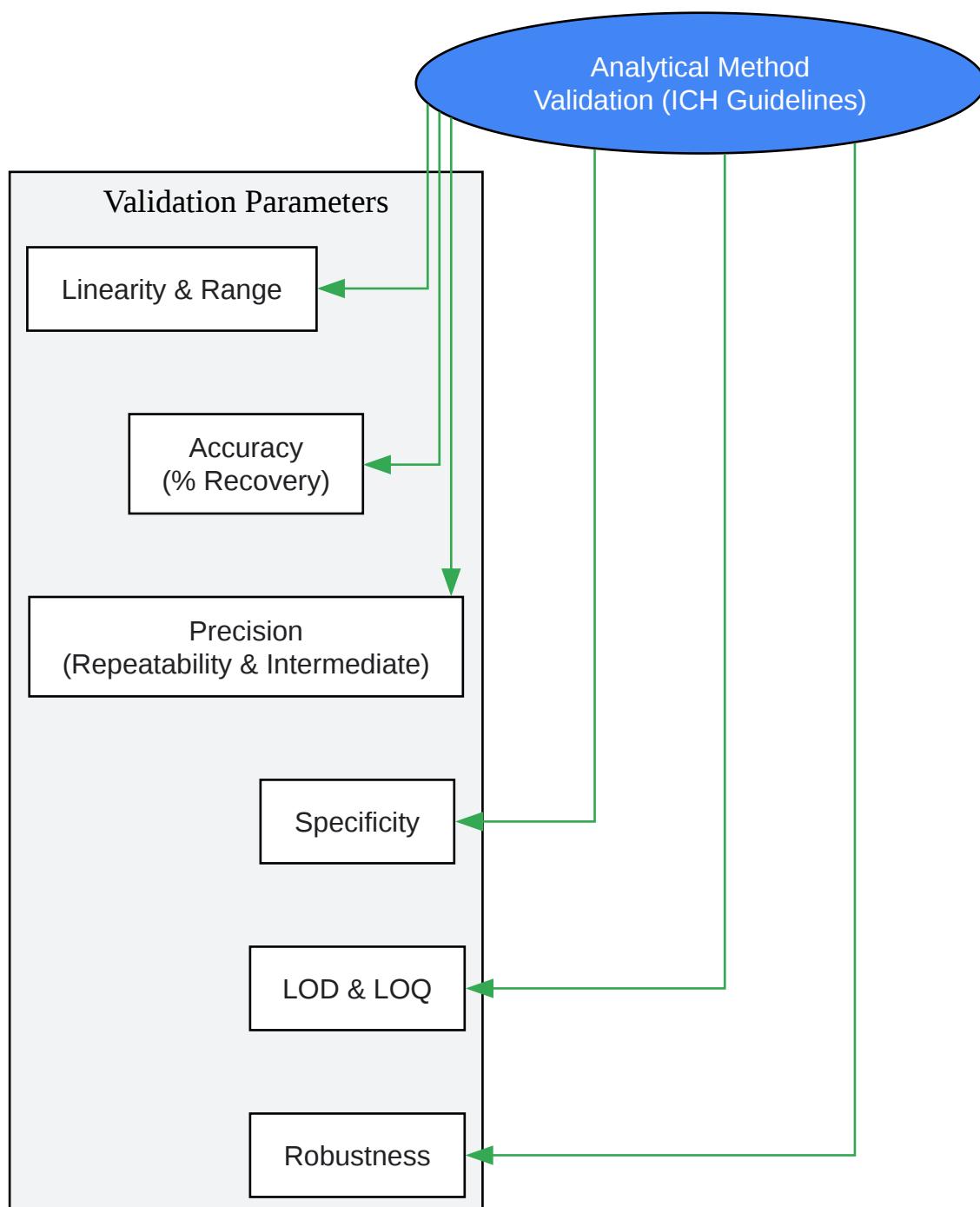
5. Quantification of **Satranidazole** in the Sample

- Measure the absorbance of the final sample solution at 318 nm against the methanol blank.
- Calculate the concentration of **Satranidazole** in the sample solution using the regression equation from the calibration curve.
- Determine the amount of **Satranidazole** in the tablet formulation and calculate the percentage purity or content uniformity.

Visualizations

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Caption: Experimental workflow for **Satranidazole** quantification.



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Caption: Key parameters for analytical method validation.

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